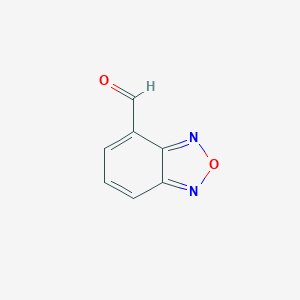

4-Benzofurazancarboxaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,1,3-benzoxadiazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBBRQAXNTWMMFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90437821 | |

| Record name | 4-Benzofurazancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32863-32-4 | |

| Record name | 2,1,3-Benzoxadiazole-4-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32863-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Benzofurazancarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90437821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,1,3-Benzoxadiazole-4-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Benzofurazancarboxaldehyde, also known as 4-formylbenzofurazan or 2,1,3-benzoxadiazole-4-carbaldehyde, is a heterocyclic aldehyde of significant interest in medicinal chemistry and organic synthesis. Its unique benzofurazan core structure imparts specific chemical reactivity and potential biological activity. This technical guide provides a comprehensive overview of the chemical properties, structural details, and a key synthetic application of this compound. Detailed experimental protocols for its synthesis and characterization are included to support further research and development.

Chemical Properties and Structure

This compound is a light brown solid at room temperature.[1] Its chemical structure and properties are summarized below.

Structural Information

The molecule consists of a bicyclic benzofurazan (2,1,3-benzoxadiazole) ring system with a carboxaldehyde group at the 4-position.

| Identifier | Value |

| IUPAC Name | 2,1,3-Benzoxadiazole-4-carbaldehyde |

| Synonyms | 4-Formylbenzofurazan, Benzofurazan-4-carboxaldehyde |

| CAS Number | 32863-32-4[1][2] |

| Molecular Formula | C₇H₄N₂O₂[1][2] |

| SMILES | O=CC1=CC=CC2=NON=C21[1][3] |

| InChI | InChI=1S/C7H4N2O2/c10-4-5-2-1-3-6-7(5)9-11-8-6/h1-4H[1] |

| InChIKey | YBBRQAXNTWMMFZ-UHFFFAOYSA-N[1] |

Physicochemical Properties

A compilation of the key physicochemical data for this compound is presented below.

| Property | Value |

| Molecular Weight | 148.12 g/mol [1][3] |

| Appearance | Light Brown Solid[1] |

| Melting Point | 100-102 °C[1] |

| Boiling Point | 277 °C[1] |

| Density | 1.417 g/cm³[1] |

| Flash Point | 121 °C[1] |

| Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol[1] |

| Storage | 2-8°C under an inert atmosphere[1][3] |

Synthesis and Experimental Protocols

This compound serves as a crucial intermediate in the synthesis of various compounds, including the antihypertensive drug Isradipine.[1][4]

Synthesis of this compound

A common synthetic route involves the Sommelet reaction of 4-(bromomethyl)benzofurazan.[4]

Caption: Synthetic pathway for this compound.

-

Bromination: Dissolve 4-methylbenzofurazan (100 mmol) in carbon tetrachloride (150 ml). Add N-bromosuccinimide (NBS, 132 mmol) and benzoyl peroxide (0.29 mol). Heat the mixture to 80-85°C until the reaction is complete. Cool the system to 40°C and filter. Recover the solvent under reduced pressure to obtain the crude 4-(bromomethyl)benzofurazan, which can be recrystallized from petroleum ether-ethyl acetate.

-

Sommelet Reaction: To a reaction flask, add 4-(bromomethyl)benzofurazan (0.1 mol), hexamethylenetetramine (0.15 mol), acetic acid (80 ml), and water (80 ml). Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.

-

Hydrolysis and Work-up: Add concentrated hydrochloric acid (80 ml) and continue to stir at reflux for 30 minutes. After cooling to room temperature, extract the mixture with ethyl acetate.

-

Purification: Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield this compound as a light yellow solid.

Spectroscopic Characterization Protocols

Accurate structural elucidation is paramount. The following are generalized protocols for acquiring spectroscopic data for this compound.

-

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 300 or 500 MHz spectrometer. Typical parameters include a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more).

-

Data Processing: Process the data using appropriate software by applying Fourier transform, phase correction, and baseline correction. Reference the spectra to the residual solvent peak.

-

-

Expected Signals:

-

¹H NMR: Aromatic protons are expected in the range of δ 7.5-9.0 ppm. The aldehyde proton (CHO) should appear as a singlet further downfield, typically δ 9.5-10.5 ppm.

-

¹³C NMR: Aromatic carbons are expected between δ 110-160 ppm. The carbonyl carbon of the aldehyde is expected at δ 185-195 ppm.

-

-

Objective: To identify the key functional groups.

-

Methodology:

-

Sample Preparation: Prepare the sample as a KBr pellet or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

-

-

Expected Absorption Bands:

-

C-H (aromatic): ~3100-3000 cm⁻¹

-

C-H (aldehyde): Two weak bands around 2850 cm⁻¹ and 2750 cm⁻¹[5]

-

C=O (aldehyde): Strong, sharp absorption in the range of 1740-1720 cm⁻¹[5]

-

C=C (aromatic): Absorptions in the 1600-1475 cm⁻¹ region[5]

-

N-O (furazan ring): Characteristic stretches in the fingerprint region.

-

-

Objective: To determine the molecular weight and fragmentation pattern.

-

Methodology:

-

Sample Introduction: Introduce the sample via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization: Use a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 50-300 amu).

-

-

Expected Results:

-

The molecular ion peak [M]⁺ or [M+H]⁺ should be observed at m/z 148 or 149, respectively, confirming the molecular weight.

-

Characteristic fragmentation patterns may include the loss of CO (28 amu) from the aldehyde group.

-

Application in Drug Synthesis: Isradipine

This compound is a key building block in the Hantzsch pyridine synthesis of Isradipine, a dihydropyridine calcium channel blocker used to treat high blood pressure.[4]

Caption: Synthesis of Isradipine from this compound.

The synthesis involves an initial Knoevenagel condensation between this compound and methyl acetoacetate, followed by a multi-component Hantzsch reaction with isopropyl acetoacetate and an ammonia source to construct the dihydropyridine ring.[4]

Potential Biological Activity and Signaling

While specific signaling pathways for this compound are not extensively documented, derivatives of the parent benzofuran and benzofuroxan scaffolds have demonstrated a wide range of biological activities, including antifungal and anticancer properties.[6][7] Many benzofuran-based molecules exert their anticancer effects by inhibiting protein kinases, such as those in the mTOR signaling pathway, or by inducing apoptosis through the production of reactive oxygen species (ROS).[2][7]

Caption: Representative signaling pathways potentially modulated by benzofurazan-class compounds.

This diagram illustrates potential mechanisms by which compounds containing the benzofurazan moiety may exert cytotoxic effects on cancer cells, either through the induction of oxidative stress leading to apoptosis or via the inhibition of critical growth pathways like mTOR.[2][7] Further research is required to determine if this compound itself engages these or other cellular pathways.

Conclusion

This compound is a valuable heterocyclic compound with well-defined chemical and physical properties. Its utility as a synthetic intermediate, particularly in the production of the drug Isradipine, highlights its importance in medicinal chemistry. The protocols and data presented in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and exploration of novel applications for this and related benzofurazan derivatives. The potential for this scaffold to interact with biological pathways warrants further investigation for future drug discovery efforts.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. researchgate.net [researchgate.net]

- 3. rsc.org [rsc.org]

- 4. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]

- 5. eng.uc.edu [eng.uc.edu]

- 6. Benzofurazan derivatives as antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: 4-Benzofurazancarboxaldehyde (CAS: 32863-32-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Benzofurazancarboxaldehyde, a key heterocyclic building block with significant applications in medicinal chemistry. This document details its physicochemical properties, synthesis, spectroscopic profile, and its role as a crucial intermediate in the synthesis of the cardiovascular drug Isradipine.

Physicochemical Properties

This compound, also known as 4-formyl-2,1,3-benzoxadiazole, is a light brown solid at room temperature. Its key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 32863-32-4 | N/A |

| Molecular Formula | C₇H₄N₂O₂ | [1][2] |

| Molecular Weight | 148.12 g/mol | [1][2] |

| Appearance | Light Brown Solid | [1] |

| Melting Point | 100-102 °C | [1] |

| Boiling Point | 277 °C | [1] |

| Density | 1.417 g/cm³ | [1] |

| Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol. | [1] |

| InChI Key | YBBRQAXNTWMMFZ-UHFFFAOYSA-N | [1] |

Synthesis

This compound is synthetically accessible from 4-methyl-2,1,3-benzoxadiazole (4-methylbenzofurazan). The synthesis involves a two-step process: bromination of the methyl group followed by a Sommelet reaction to yield the aldehyde.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 4-(Bromomethyl)-2,1,3-benzoxadiazole

-

Reaction Setup: In a round-bottom flask, dissolve 4-methyl-2,1,3-benzoxadiazole in a suitable solvent such as carbon tetrachloride.

-

Initiation: Add N-Bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.

-

Reaction Conditions: Heat the mixture to reflux under inert atmosphere.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and filter off the succinimide byproduct. The filtrate is then concentrated under reduced pressure to yield the crude 4-(bromomethyl)-2,1,3-benzoxadiazole, which can be purified by recrystallization.

Step 2: Sommelet Reaction to this compound

-

Reaction Setup: Combine 4-(bromomethyl)-2,1,3-benzoxadiazole and hexamethylenetetramine in a solvent mixture, such as aqueous acetic acid.

-

Reaction Conditions: Heat the mixture at reflux.

-

Hydrolysis: Add concentrated hydrochloric acid to the reaction mixture and continue to stir at reflux to hydrolyze the intermediate.

-

Extraction: Cool the reaction mixture to room temperature and perform an extraction with an organic solvent like ethyl acetate.

-

Purification: The combined organic layers are washed with a sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting solid, this compound, can be further purified by column chromatography or recrystallization.[2]

Spectroscopic Data (Predicted)

1H NMR Spectroscopy

The proton NMR spectrum is expected to be characteristic of a substituted aromatic aldehyde.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aldehyde-H | 9.9 - 10.1 | Singlet (s) | N/A |

| Aromatic-H | 7.5 - 8.0 | Multiplet (m) | ortho: ~7-9, meta: ~2-3 |

13C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the aldehyde carbon and the aromatic carbons.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 190 - 195 |

| Aromatic C (substituted) | 140 - 160 |

| Aromatic C-H | 110 - 135 |

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions from the aldehyde and the benzofurazan ring system.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Aldehyde) | 1700 - 1720 | Strong |

| C-H (Aldehyde) | 2720 - 2820 | Medium, often two bands |

| C=C (Aromatic) | 1450 - 1600 | Medium to strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| N-O (Furazan) | 1350 - 1550 | Strong |

Mass Spectrometry

The electron ionization mass spectrum is expected to show a prominent molecular ion peak.

| Ion | m/z (predicted) | Description |

| [M]⁺ | 148 | Molecular Ion |

| [M-H]⁺ | 147 | Loss of a hydrogen radical |

| [M-CHO]⁺ | 119 | Loss of the formyl group |

| [C₆H₄N₂]⁺ | 104 | Benzofurazan fragment |

Applications in Drug Development

Intermediate in the Synthesis of Isradipine

The primary and most significant application of this compound is as a key precursor in the multi-step synthesis of Isradipine.[2][3] Isradipine is a dihydropyridine calcium channel blocker used for the treatment of hypertension.[4]

The synthesis of Isradipine from this compound involves a Hantzsch pyridine synthesis. A typical reaction scheme involves the condensation of this compound with a β-ketoester (such as ethyl acetoacetate) and an enamine (like 3-aminocrotonate).

Signaling Pathway of Isradipine

Isradipine exerts its therapeutic effect by blocking the L-type voltage-gated calcium channels (VGCCs) in vascular smooth muscle cells.[4] This blockade prevents the influx of calcium ions, which is a critical step in muscle contraction. The reduced intracellular calcium concentration leads to vasodilation, a decrease in peripheral resistance, and consequently, a lowering of blood pressure.[4][5] The signaling cascade initiated by the opening of L-type calcium channels and its inhibition by Isradipine is depicted below.

Safety and Handling

This compound should be handled with care in a laboratory setting. It is classified as an irritant. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).

Conclusion

This compound is a valuable and versatile chemical intermediate, particularly in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its aldehyde group make it an important building block for more complex molecules, most notably the antihypertensive drug Isradipine. A thorough understanding of its properties and reactivity is essential for its effective use in research and development.

References

- 1. Signaling to the nucleus by an L-type calcium channel-calmodulin complex through the MAP kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jneurosci.org [jneurosci.org]

- 4. Isradipine : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]

- 5. L-type calcium channel - Wikipedia [en.wikipedia.org]

Technical Guide: Physicochemical Properties of 4-Formyl-2,1,3-benzoxadiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Formyl-2,1,3-benzoxadiazole, also known as 4-benzofurazancarboxaldehyde, is a heterocyclic aldehyde.[1][2] This class of compounds, characterized by the fusion of a benzene ring with a furazan (1,2,5-oxadiazole) ring, serves as a versatile building block in medicinal chemistry and materials science. The electron-withdrawing nature of the benzoxadiazole core, coupled with the reactive aldehyde functionality, makes it a key intermediate in the synthesis of more complex molecules with potential biological activities and unique photophysical properties. This document provides a comprehensive overview of the known physical and chemical properties of 4-Formyl-2,1,3-benzoxadiazole, along with generalized experimental protocols for its synthesis and characterization.

Core Physical and Chemical Properties

A summary of the key physicochemical properties of 4-Formyl-2,1,3-benzoxadiazole is presented below. This data is essential for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source |

| Molecular Formula | C₇H₄N₂O₂ | [1][3] |

| Molecular Weight | 148.12 g/mol | [4] |

| Appearance | Light Brown Solid | [2][4] |

| Melting Point | 100-102 °C | [2][4] |

| Boiling Point | 277 °C | [2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 121 °C | [2][4] |

| Solubility | Slightly soluble in Dichloromethane, Chloroform, and Methanol. | [2] |

| CAS Number | 32863-32-4 | [1][3] |

Experimental Protocols

General Synthesis of 2,1,3-Benzoxadiazole Derivatives

The synthesis of the 2,1,3-benzoxadiazole core often starts from a substituted o-nitroaniline. A common method involves the cyclization of the o-nitroaniline derivative. The formyl group can be introduced before or after the formation of the benzoxadiazole ring, depending on the desired synthetic strategy and the stability of the intermediates.

A plausible synthetic route could involve the following conceptual steps:

-

Nitration: Introduction of a nitro group ortho to an amino group on a suitable benzene derivative.

-

Cyclization: Reductive cyclization of the o-nitroaniline derivative to form the 2,1,3-benzoxadiazole ring. This can be achieved using various reagents, such as sodium hypochlorite.

-

Formylation: Introduction of the aldehyde group at the 4-position of the benzoxadiazole ring. This could be achieved through various formylation reactions, such as the Vilsmeier-Haack reaction, if the ring is sufficiently activated, or by oxidation of a corresponding methyl or hydroxymethyl group.

General Characterization Workflow

The identity and purity of synthesized 4-Formyl-2,1,3-benzoxadiazole would be confirmed using a standard battery of analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the aldehyde proton. The chemical shifts and coupling constants would be consistent with the 4-substituted benzoxadiazole structure.

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms and show a characteristic downfield signal for the aldehyde carbonyl carbon.

2. Mass Spectrometry (MS):

-

Mass spectrometry will be used to determine the molecular weight of the compound. The molecular ion peak should correspond to the calculated molecular weight of C₇H₄N₂O₂ (148.12 g/mol ).

3. Infrared (IR) Spectroscopy:

-

The IR spectrum will show characteristic absorption bands for the functional groups present. Key peaks would include a strong carbonyl (C=O) stretch for the aldehyde (typically around 1700 cm⁻¹) and bands corresponding to the aromatic C-H and C=C bonds, as well as the N-O bonds of the benzoxadiazole ring.

4. Melting Point Analysis:

-

The melting point of the purified compound will be determined and compared to the literature value. A sharp melting point range is indicative of high purity.

Applications in Research and Development

4-Formyl-2,1,3-benzoxadiazole is a valuable precursor for the synthesis of a variety of derivatives with applications in:

-

Fluorescent Probes: The benzoxadiazole moiety is known to be a fluorophore. Derivatives of this compound can be used to develop fluorescent labels and probes for biological imaging and sensing applications. For instance, related compounds like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used for the fluorogenic labeling of amino acids.

-

Medicinal Chemistry: The aldehyde group can be readily converted into other functional groups, allowing for the synthesis of a library of compounds for screening for various biological activities. Benzoxadiazole derivatives have been investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents.

-

Materials Science: The unique electronic properties of the benzoxadiazole ring system make it an attractive component for the development of organic electronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Safety and Handling

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling 4-Formyl-2,1,3-benzoxadiazole. It should be handled in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier. Stored under inert atmosphere at 2-8°C is recommended for maintaining its stability.[2]

References

4-Benzofurazancarboxaldehyde molecular weight and formula

An In-depth Technical Guide to 4-Benzofurazancarboxaldehyde

This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of pharmaceuticals. The document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Chemical Identity and Properties

This compound, also known as 2,1,3-Benzoxadiazole-4-carboxaldehyde or 4-Formylbenzofurazan, is a heterocyclic aromatic compound. Its chemical structure consists of a fused benzofurazan ring system with a carboxaldehyde group at the 4-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 148.12 g/mol | [2][3][4] |

| CAS Number | 32863-32-4 | [1][2][5] |

| Appearance | Light Brown Solid | [5] |

| Melting Point | 100-102°C | [3] |

| Boiling Point | 277°C | [3] |

| Density | 1.4 ± 0.1 g/cm³ | [3] |

Synthesis of this compound

A common synthetic route to this compound involves the bromination of 4-methylbenzofurazan followed by a Sommelet reaction[1]. This process is a crucial step in the industrial production of the calcium channel antagonist, Isradipine.

Experimental Protocol: Synthesis from 4-Methylbenzofurazan

This protocol describes a two-step synthesis of this compound starting from 4-methylbenzofurazan.

Step 1: Bromination of 4-Methylbenzofurazan to 4-(Bromomethyl)benzofurazan [1]

-

Dissolve 13.4 g (100 mmol) of 4-methylbenzofurazan in 150 ml of carbon tetrachloride.

-

Add 23.5 g (132 mmol) of N-Bromosuccinimide (NBS) and 0.29 mol of benzoyl peroxide (Bz₂O₂) to the solution.

-

Heat the mixture to 80-85°C to initiate the reaction.

-

After the reaction is complete, cool the system down to 40°C.

-

Filter the mixture and wash the filter cake with chloroform.

-

Recover the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a petroleum ether-ethyl acetate mixture to yield faint yellow acicular crystals of 4-(bromomethyl)benzofurazan.

Step 2: Sommelet Reaction of 4-(Bromomethyl)benzofurazan to this compound [1]

-

In a reaction flask, combine 21.1 g (0.1 mol) of 4-(bromomethyl)benzofurazan, 21.0 g (0.15 mol) of hexamethylenetetramine, 80 ml of acetic acid, and 80 ml of water.

-

Heat the mixture to reflux with stirring for 1 hour under a nitrogen atmosphere.

-

Add 80 ml of concentrated hydrochloric acid and continue to stir at reflux for 30 minutes.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product with ethyl acetate.

-

Combine the organic layers and wash successively with 10% aqueous sodium carbonate solution and saturated brine.

-

Dry the organic layer and remove the solvent to yield this compound.

Synthesis Workflow

Application in Drug Development: Synthesis of Isradipine

This compound is a pivotal intermediate in the synthesis of Isradipine, a dihydropyridine calcium channel blocker used for the treatment of hypertension[1][5]. The synthesis involves a condensation reaction followed by a Hantzsch pyridine synthesis.

Experimental Protocol: Synthesis of Isradipine

The following protocol outlines the conversion of this compound to Isradipine.

Step 1: Condensation to form 2-acetyl-3-(benzofurazan-4-yl)acrylic acid methyl ester [5]

-

React 2,1,3-benzoxadiazole-4-carboxaldehyde with methyl acetoacetate.

-

Use catalytic amounts of acetic acid and piperidine.

-

The reaction is typically carried out in a suitable solvent like diisopropyl ether at reflux for 8 to 12 hours.

Step 2: Hantzsch Reaction to form Isradipine [5]

-

React the product from Step 1, 2-acetyl-3-(benzofurazan-4-yl)acrylic acid methyl ester, with isopropyl-β-aminocrotonate.

-

The reaction is conducted in ethanol at a temperature of 25 to 35°C.

-

The resulting product is Isradipine (4-(4-Benzofurazanyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid methyl 1-methylethyl ester).

Isradipine Synthesis Pathway

Biological Activity Context

While specific biological activities of this compound are not extensively documented beyond its role as a synthetic intermediate, the broader classes of benzofurazan and benzofuran derivatives exhibit a wide range of pharmacological properties.

-

Benzofurazan/Benzofuroxan Derivatives: These compounds are known for their potential as fluorescent probes for sigma receptors and in labeling amino acid neurotransmitters[6][7]. Hybrid molecules incorporating the benzofuroxan moiety have demonstrated cytotoxic effects against various cancer cell lines and possess potential antifungal and antibacterial properties[8].

-

Benzofuran Derivatives: The benzofuran scaffold is present in numerous natural products and synthetic compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer effects[9].

The established role of this compound in the synthesis of Isradipine, a compound with significant cardiovascular effects, underscores its importance in medicinal chemistry. Further research may explore the intrinsic biological activities of this molecule and its potential as a scaffold for the development of new therapeutic agents.

References

- 1. CN102846609B - Synthesis method for antihypertensive agent isradipine and preparation of isradipine - Google Patents [patents.google.com]

- 2. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Practical Radiosynthesis and Preclinical Neuroimaging of [11C]isradipine, a Calcium Channel Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. US20060167063A1 - Process for the manufacture of isradipine - Google Patents [patents.google.com]

- 6. 4-Nitro-2,1,3-benzoxadiazole derivatives as potential fluorescent sigma receptor probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. 4-fluoro-7-nitro-2,1,3-benzoxadiazole as a fluorogenic labeling reagent for the in vivo analysis of amino acid neurotransmitters using online microdialysis-capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diverse Biological Activity of Benzofuroxan/Sterically Hindered Phenols Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 4-Benzofurazancarboxaldehyde in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 4-Benzofurazancarboxaldehyde (also known as 4-Formylbenzofurazan), a key synthetic intermediate. A thorough investigation of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in common laboratory solvents. While qualitative descriptors exist, precise numerical values (e.g., in g/L or mg/mL) remain undetermined.

This guide provides the available qualitative information and presents a comprehensive, generalized experimental protocol for determining the solubility of this compound. This protocol is designed to enable researchers to generate the specific quantitative data required for their work.

Current State of Solubility Data

Existing information provides only qualitative assessments. For instance, this compound is described as being slightly soluble in dichloromethane, chloroform, and methanol.[1] No specific values for its solubility in water, ethanol, acetone, DMSO, or DMF have been reported.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂ | [1][2][3] |

| Molecular Weight | 148.12 g/mol | [3] |

| Melting Point | 100-102 °C | [1] |

| Boiling Point | 277 °C | [1] |

| Density | 1.417 g/cm³ | [1] |

| Appearance | Light Brown Solid | [1] |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol is based on standard laboratory practices for solubility assessment of solid organic compounds.

Objective: To quantitatively determine the solubility of this compound in various common laboratory solvents at a specified temperature.

Materials:

-

This compound (solid)

-

Solvents: Water, Ethanol, Methanol, Acetone, DMSO, DMF

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks

-

Pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of Solid and Liquid Phases:

-

After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a short period to allow the excess solid to settle.

-

To completely separate the undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a pipette.

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered solution with the respective solvent to a concentration that falls within the linear range of the analytical instrument.

-

-

Quantitative Analysis:

-

Analyze the diluted solutions using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A calibration curve should be prepared beforehand using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (g/L) = Concentration from analysis (g/L) × Dilution factor

-

Experimental Workflow Diagram:

References

An In-depth Technical Guide to the Spectroscopic Interpretation of 4-Benzofurazancarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectroscopic characterization of 4-Benzofurazancarboxaldehyde (also known as 4-formyl-2,1,3-benzoxadiazole). Due to the limited availability of published spectroscopic data for this specific compound, this document presents key physical properties and offers a comprehensive analysis of a closely related structural and electronic analog, 4-Nitrobenzaldehyde. The guide includes detailed experimental protocols for relevant spectroscopic techniques and visual workflows to aid researchers in the structural elucidation of similar novel compounds.

Introduction

This compound is a heterocyclic aromatic aldehyde. The benzofurazan (2,1,3-benzoxadiazole) moiety is a key structural feature in various compounds with diverse biological activities, acting as a nitric oxide donor and exhibiting antimicrobial and antitumor properties. The aldehyde functional group provides a reactive site for further chemical modifications, making it a valuable intermediate in medicinal chemistry and drug development. Accurate spectroscopic interpretation is crucial for the unambiguous identification and characterization of this and related molecules.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1] |

| Melting Point | 100-102 °C | [2] |

| Appearance | Light Brown Solid | [2] |

| InChI Key | YBBRQAXNTWMMFZ-UHFFFAOYSA-N | [1] |

Spectroscopic Data Interpretation

Given the scarcity of data for this compound, we will analyze the spectroscopic data of 4-Nitrobenzaldehyde as a close structural and electronic analog. The nitro group, like the furazan ring, is strongly electron-withdrawing, leading to similar electronic effects on the aromatic ring and the aldehyde group, which will be reflected in the spectroscopic data.

¹H NMR Spectroscopy

The ¹H NMR spectrum of an aromatic aldehyde is characterized by signals in the aromatic region (typically δ 7.0-9.0 ppm) and a distinct downfield signal for the aldehydic proton (δ 9.5-10.5 ppm). The electron-withdrawing nature of the substituent deshields the aromatic protons.

Table 1: ¹H NMR Data for 4-Nitrobenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 10.14 | s | - | Aldehyde H |

| 8.40 | d | 8.7 | H-2, H-6 |

| 8.05 | d | 8.7 | H-3, H-5 |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a characteristic signal for the carbonyl carbon of the aldehyde at a very downfield chemical shift (δ 190-200 ppm). The aromatic carbons will appear in the typical range of δ 120-150 ppm.

Table 2: ¹³C NMR Data for 4-Nitrobenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| 191.3 | Aldehyde C=O |

| 151.1 | C-4 |

| 140.1 | C-1 |

| 130.5 | C-3, C-5 |

| 124.4 | C-2, C-6 |

Solvent: CDCl₃. Reference: TMS at 0.00 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. For an aromatic aldehyde, the most characteristic absorptions are the C=O stretch of the aldehyde and the C-H stretch of the aromatic ring.

Table 3: Key IR Absorption Bands for 4-Nitrobenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H stretch |

| ~2850, ~2750 | Weak | Aldehyde C-H stretch (Fermi doublets) |

| ~1705 | Strong | Aldehyde C=O stretch |

| ~1600, ~1475 | Medium-Weak | Aromatic C=C stretches |

| ~1520, ~1345 | Strong | Asymmetric and Symmetric NO₂ stretches |

| ~850 | Strong | C-H out-of-plane bend (para-substitution) |

Mass Spectrometry

Electron Impact Mass Spectrometry (EI-MS) typically results in the formation of a molecular ion peak (M⁺) and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure.

Table 4: Mass Spectrometry Data for 4-Nitrobenzaldehyde [3]

| m/z | Relative Intensity (%) | Assignment |

| 151 | 95 | [M]⁺ |

| 150 | 100 | [M-H]⁺ |

| 121 | 15 | [M-NO]⁺ |

| 104 | 20 | [M-HNO₂]⁺ |

| 93 | 30 | [M-CO-NO]⁺ |

| 76 | 40 | [C₆H₄]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic analysis of a solid aromatic aldehyde like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[4]

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.[4]

-

Instrumentation: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

-

Acquisition:

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune the probe to the appropriate nucleus (¹H or ¹³C).

-

Acquire the spectrum using standard pulse sequences. For ¹³C NMR, broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.[5]

-

-

Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phasing the spectrum, and setting the reference (e.g., TMS at 0.00 ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Procedure (Attenuated Total Reflectance - ATR):

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal.[6]

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring good contact.[7]

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure close contact between the sample and the crystal.

-

Sample Scan: Acquire the IR spectrum of the sample.[6] The typical range is 4000-400 cm⁻¹.

-

Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Procedure (Electron Impact - EI):

-

Sample Introduction: Introduce a small amount of the volatile sample into the ion source, typically via a direct insertion probe for solids or after separation by gas chromatography (GC).[8]

-

Ionization: Bombard the sample molecules in the vapor phase with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

-

Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge (m/z) ratio.[8]

-

Detection: The separated ions are detected, and their abundance is recorded.

-

Data Representation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z ratio.

Visualized Workflows

The following diagrams illustrate the general workflow for the synthesis and characterization of a target compound and the logic of spectroscopic data interpretation.

Caption: A general workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: A logical flow diagram for the interpretation of combined spectroscopic data.

Conclusion

The spectroscopic characterization of novel organic compounds is a cornerstone of modern chemical and pharmaceutical research. While direct experimental data for this compound is limited, this guide provides a framework for its analysis through the examination of a close analog, 4-Nitrobenzaldehyde. The presented data tables, detailed experimental protocols, and logical workflows offer a comprehensive resource for researchers engaged in the synthesis, identification, and development of new chemical entities. The principles of spectroscopic interpretation outlined herein are broadly applicable and can be adapted for the characterization of a wide range of organic molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. revroum.lew.ro [revroum.lew.ro]

- 3. Benzaldehyde, 4-nitro- [webbook.nist.gov]

- 4. researchgate.net [researchgate.net]

- 5. bhu.ac.in [bhu.ac.in]

- 6. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 7. eng.uc.edu [eng.uc.edu]

- 8. Mass Spectrometry [www2.chemistry.msu.edu]

- 9. chromatographyonline.com [chromatographyonline.com]

The Multifaceted Biological Activities of Benzofurazan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Benzofurazan, a heterocyclic aromatic compound, and its derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of benzofurazan compounds, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. The information presented herein is curated from recent scientific literature to aid researchers and professionals in the field of drug discovery and development.

Anticancer Activity

Benzofurazan derivatives have shown promising potential as anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[1][2] The mechanism of action often involves the inhibition of critical cellular processes such as tubulin polymerization, angiogenesis, and the activity of enzymes like lysine-specific demethylase 1 (LSD1).[3][4][5]

Quantitative Data on Anticancer Activity

| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |

| Benzofuran-acylhydrazone derivative 21 | - | 7.2 nM (LSD1 inhibition) | [4] |

| Benzofuran-acylhydrazone derivative 22 | - | 14.7 nM (LSD1 inhibition) | [4] |

| 3-(piperazinylmethyl)benzofuran derivative II | MCF-7 (Breast Cancer) | 52.75 nM (CDK2 inhibition) | [4] |

| N-phenethyl carboxamide derivative 3 | - | 1.136 µM | [1] |

| MCC1019 (Bromomethyl-substituted benzofuran) | A549 (Lung Adenocarcinoma) | 16.4 µM (PLK1 PBD inhibition) | [1] |

| Fluorinated benzofuran derivative 1 | HCT116 (Colorectal Carcinoma) | 19.5 µM | [6] |

| Fluorinated benzofuran derivative 2 | HCT116 (Colorectal Carcinoma) | 24.8 µM | [6] |

| SBA-NBD-PD | B16 Melanoma | 114.11 µg/mL | [7] |

| SBA-NBDH | B16 Melanoma | 120.12 µg/mL | [7] |

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the benzofurazan compounds and incubated for a further 48-72 hours.

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

-

Formazan Solubilization: The resulting formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value is then calculated.

Tubulin Polymerization Assay:

-

Tubulin Preparation: Purified tubulin is incubated with the benzofurazan compound in a polymerization buffer at 37°C.

-

Polymerization Monitoring: The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm.

-

Data Analysis: The inhibitory effect of the compound on tubulin polymerization is determined by comparing the polymerization kinetics in the presence and absence of the compound.

Signaling Pathway

The anticancer activity of some benzofuran derivatives is mediated through the inhibition of key signaling pathways involved in cell proliferation and survival.

References

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis and biological evaluation of novel benzofuran derivatives as potent LSD1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemistry of Benzofurazan and Benzofuroxan

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemistry of benzofurazan (2,1,3-benzoxadiazole) and its N-oxide, benzofuroxan. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, characterization, and reactivity of these important heterocyclic compounds, along with their significance in medicinal chemistry.

Introduction to Benzofurazan and Benzofuroxan

Benzofurazan and benzofuroxan are bicyclic heterocyclic compounds that have garnered significant attention in various fields of chemistry, most notably in medicinal chemistry and materials science. Their unique electronic properties and reactivity make them versatile building blocks for the synthesis of novel compounds with a wide range of biological activities.

Benzofurazan (2,1,3-Benzoxadiazole) is a stable aromatic heterocycle. Its derivatives are known for their fluorescent properties and have been explored as fluorophores and molecular probes.

Benzofuroxan (Benzofurazan-1-oxide) is the N-oxide of benzofurazan and is a highly reactive compound. It is a potent electrophile and oxidizing agent, and its chemistry is dominated by its ability to react with a wide range of nucleophiles. A particularly important aspect of benzofuroxan chemistry is its role as a nitric oxide (NO) donor, which underpins many of its biological effects. Furoxans and benzofuroxans are considered NO-releasing prodrugs, a property of great interest in drug design.[1]

Synthesis of Benzofurazan and Benzofuroxan

The synthesis of benzofurazan and benzofuroxan typically starts from readily available ortho-substituted nitroanilines.

Synthesis of Benzofuroxan

The most common and efficient method for the synthesis of benzofuroxan is the oxidative cyclization of 2-nitroaniline using sodium hypochlorite.[2][3]

Experimental Protocol: Synthesis of Benzofuroxan from 2-Nitroaniline [2]

-

Materials:

-

2-Nitroaniline

-

Potassium hydroxide

-

95% Ethanol

-

Sodium hypochlorite solution (prepared fresh)

-

Sodium hydroxide

-

Chlorine gas

-

Ice

-

-

Procedure:

-

Preparation of Sodium Hypochlorite Solution: A solution of sodium hypochlorite is prepared immediately before use. In a flask, dissolve 50 g (1.25 moles) of sodium hydroxide in 200 ml of water with swirling. Cool the solution to 0°C and add 100 g of crushed ice. Place the flask in an ice bath and bubble chlorine gas through the solution until 41 g (0.58 mole) is absorbed. Avoid an excess of chlorine. Keep the sodium hypochlorite solution in the dark at 0°C until needed.

-

Reaction: In a 1-liter Erlenmeyer flask, heat a mixture of 21 g (0.32 mole) of potassium hydroxide and 250 ml of 95% ethanol on a steam bath until the solid dissolves. Dissolve 40 g (0.29 mole) of 2-nitroaniline in the warm alkali solution. The resulting deep red solution is then cooled to 0°C.

-

Slowly add the freshly prepared sodium hypochlorite solution to the cooled 2-nitroaniline solution with good stirring over 10 minutes.

-

Isolation and Purification: A flocculent yellow precipitate of benzofuroxan will form. Collect the precipitate on a large Büchner funnel, wash it with 200 ml of water, and air-dry. The crude product can be purified by recrystallization from a mixture of 95% ethanol and water (3:1 v/v).

-

-

Yield: 80-82%

-

Melting Point: 72-73°C

Synthesis of Benzofurazan

Benzofurazan is typically synthesized by the deoxygenation of benzofuroxan. A common and effective method involves the use of a phosphine reagent, such as triphenylphosphine.[3][4]

Experimental Protocol: Synthesis of Benzofurazan from Benzofuroxan [3]

-

Materials:

-

Benzofuroxan

-

Triphenylphosphine

-

Toluene

-

Silica gel for chromatography

-

Dichloromethane

-

-

Procedure:

-

Reaction: In a 250 ml flask, place benzofuroxan (1.7 g, 13 mmol), triphenylphosphine (4.0 g, 15 mmol), and toluene (150 ml).

-

Reflux the mixture for 3 hours.

-

Work-up and Purification: After cooling, filter the reaction mixture. Evaporate the solvent from the filtrate to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to afford pure benzofurazan as a yellow solid.

-

-

Yield: 80%

-

Melting Point: 69°C

Spectroscopic Data

The structural characterization of benzofurazan and benzofuroxan is routinely performed using various spectroscopic techniques.

| Compound | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) | Mass Spec (m/z) | IR (cm-1) |

| Benzofurazan | 7.85 (dd, 2H), 7.41 (dd, 2H)[4] | 153.5, 131.5, 112.5 | 120.0 (M+)[4] | 1614, 1583, 1535, 1483, 1440, 1351, 1282, 1200, 1146, 1012, 961, 891, 834, 742, 732, 671[3] |

| Benzofuroxan | 7.8-7.9 (m, 2H), 7.4-7.5 (m, 2H) | Not readily available | 136.0 (M+) | 1649, 1614, 1584, 1536, 1484, 1440, 1382, 1351, 1282, 1200, 1145, 1012, 963, 890, 833, 743, 671[3] |

Key Reactions and Mechanisms

The distinct electronic nature of benzofurazan and benzofuroxan dictates their reactivity. Benzofuroxan, in particular, undergoes a variety of important reactions.

Reaction of Benzofuroxan with Nucleophiles: Synthesis of Quinoxaline-1,4-Dioxides

A hallmark reaction of benzofuroxan is its condensation with enamines or enolates to produce quinoxaline-1,4-dioxides, a class of compounds with significant antibacterial properties. This transformation is known as the Beirut reaction.[5]

Experimental Protocol: Synthesis of 2-Ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide from Benzofuroxan

-

Materials:

-

Benzofuroxan

-

Ethyl acetoacetate

-

Triethylamine

-

Ethanol

-

-

Procedure:

-

Dissolve benzofuroxan in ethanol.

-

Add ethyl acetoacetate to the solution.

-

Cool the mixture in an ice bath and add triethylamine dropwise with stirring.

-

Allow the reaction to proceed at room temperature for several hours to days.

-

The product, 2-ethoxycarbonyl-3-methylquinoxaline 1,4-dioxide, will precipitate from the solution and can be collected by filtration.

-

Benzofuroxan as a Nitric Oxide (NO) Donor

A critical aspect of the biological activity of benzofuroxans is their ability to release nitric oxide (NO).[6] This process is often mediated by thiols, such as cysteine or glutathione. The release of NO is a key event that triggers various physiological responses.

The proposed mechanism involves the nucleophilic attack of a thiol on the furoxan ring, leading to ring-opening and subsequent release of NO.[1]

Visualizing Key Processes

To better understand the chemistry and biological relevance of benzofurazan and benzofuroxan, the following diagrams illustrate key synthetic and mechanistic pathways.

Applications in Drug Development

The unique chemical properties of benzofurazan and benzofuroxan have made them privileged scaffolds in drug discovery and development.

-

Anticancer Agents: Benzofuroxan derivatives have been investigated as anticancer agents due to their ability to release NO, which can induce apoptosis in cancer cells.

-

Antimicrobial Agents: As mentioned, the reaction of benzofuroxan leads to quinoxaline-1,4-dioxides, which exhibit potent antibacterial activity.

-

Cardiovascular Drugs: The vasodilatory effects of NO released from benzofuroxans make them attractive candidates for the development of drugs to treat cardiovascular diseases such as hypertension and angina.[6]

-

Fluorescent Probes: The inherent fluorescence of the benzofurazan core has been utilized in the design of molecular probes for biological imaging and sensing applications.[4]

Conclusion

Benzofurazan and benzofuroxan are versatile heterocyclic systems with a rich and diverse chemistry. Their synthesis is well-established, and their reactivity, particularly that of benzofuroxan, offers numerous opportunities for the creation of novel molecular architectures. The ability of benzofuroxans to act as NO donors is a key feature that continues to drive research into their therapeutic potential. This guide provides a foundational understanding of the core principles of benzofurazan and benzofuroxan chemistry, which will be invaluable to researchers and professionals working at the forefront of chemical and pharmaceutical sciences.

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Thiol-mediated generation of nitric oxide accounts for the vasodilator action of furoxans - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of a Scaffold: A Technical Guide to the Discovery and Evolution of 2,1,3-Benzoxadiazole Derivatives

For Immediate Release

A deep dive into the rich history, synthesis, and ever-expanding applications of 2,1,3-benzoxadiazole derivatives, this technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals. From its initial synthesis over a century ago to its current prominence in medicinal chemistry and materials science, the journey of this unassuming heterocyclic core is one of scientific curiosity and innovation.

The story of 2,1,3-benzoxadiazole, also known as benzofurazan, begins in the early 20th century. In a 1912 publication in the Journal of the Chemical Society, A.G. Green and F.M. Rowe first described the synthesis of benzofurazan N-oxide through the oxidation of o-nitroaniline.[1][2] This seminal work laid the foundation for the exploration of a new class of heterocyclic compounds. Initially, the exact structure of "benzofurazan oxide" was a subject of some debate, but it was later unequivocally confirmed as the N-oxide of 2,1,3-benzoxadiazole.[3][4]

The subsequent decades saw a gradual expansion of the chemical space around this core structure. A pivotal moment in the history of its derivatives came with the synthesis and popularization of 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl). This highly reactive compound, readily prepared from the nitration and subsequent chlorination of 2,1,3-benzoxadiazole, became a cornerstone for the development of a vast array of functionalized derivatives. Its utility as a fluorescent labeling agent, first reported by Ghosh and Whitehouse in 1968, opened up new avenues for its application in biochemistry and cell biology.

The unique electronic properties of the 2,1,3-benzoxadiazole ring system, characterized by its electron-withdrawing nature, have made it a valuable building block in the design of molecules with tailored photophysical and biological activities. This has led to an explosion of research into its derivatives as fluorescent probes for cellular imaging, anticancer agents, and antimicrobial compounds.

Synthetic Methodologies: Building the Core and its Variants

The synthesis of the 2,1,3-benzoxadiazole core and its derivatives has evolved significantly since its discovery. The classical approach remains the cyclization of ortho-substituted nitroaromatics.

Table 1: Key Synthetic Protocols for 2,1,3-Benzoxadiazole and its Derivatives

| Product | Starting Material(s) | Reagents and Conditions | Reference |

| 2,1,3-Benzoxadiazole N-oxide | o-Nitroaniline | Sodium hypochlorite (NaOCl), alkali | Green and Rowe, 1912 |

| 2,1,3-Benzoxadiazole | 2,1,3-Benzoxadiazole N-oxide | Triphenylphosphine (PPh₃) or other reducing agents | Generic reduction |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) | 2,1,3-Benzoxadiazole | Nitrating agent (e.g., HNO₃/H₂SO₄), followed by a chlorinating agent (e.g., POCl₃) | Standard procedure |

| NBD-amine derivatives | NBD-Cl, primary or secondary amine | Base (e.g., triethylamine), solvent (e.g., acetonitrile or dichloromethane) | |

| NBD-thiol derivatives | NBD-Cl, thiol | Base (e.g., triethylamine), solvent (e.g., acetonitrile or dichloromethane) |

Experimental Protocols: Unveiling Biological Activity

The evaluation of the biological activity of 2,1,3-benzoxadiazole derivatives is crucial for their development as therapeutic agents or biological probes. Below are detailed protocols for key experiments.

In Vitro Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 2,1,3-benzoxadiazole derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) value.[5][6][7][8][9]

Cellular Imaging with NBD-Labeled Probes

The fluorescent properties of NBD derivatives make them excellent probes for visualizing cellular components and processes.

Protocol:

-

Cell Culture: Grow cells on glass-bottom dishes or coverslips suitable for microscopy.

-

Probe Preparation: Prepare a stock solution of the NBD-labeled probe in a suitable solvent like DMSO. Dilute the stock solution to the desired final concentration in cell culture medium or a suitable buffer (e.g., PBS).

-

Cell Labeling: Remove the culture medium from the cells and wash with PBS. Add the NBD probe solution to the cells and incubate for a specific period (e.g., 15-60 minutes) at 37°C. The incubation time and probe concentration should be optimized for each probe and cell type.

-

Washing: After incubation, wash the cells several times with PBS to remove any unbound probe.

-

Imaging: Mount the coverslip on a microscope slide or place the dish on the microscope stage. Image the cells using a fluorescence microscope equipped with the appropriate filter set for NBD (excitation ~460-490 nm, emission ~520-550 nm).[10][11]

Signaling Pathways and Mechanisms of Action

Recent research has shed light on the molecular mechanisms by which 2,1,3-benzoxadiazole derivatives exert their biological effects. Two prominent examples are their roles in inducing apoptosis in cancer cells through the modulation of the Glutathione S-transferase P1-1 (GSTP1-1)/c-Jun N-terminal kinase (JNK) pathway and the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.

Caption: GSTP1-1/JNK Signaling Pathway Modulation.

Under normal conditions, GSTP1-1 sequesters and inactivates JNK.[12][13][14][15][16] Certain 2,1,3-benzoxadiazole derivatives can disrupt this interaction, leading to the release and activation of JNK, which in turn triggers the apoptotic cascade.

Caption: VEGFR-2 Signaling Pathway Inhibition.

VEGF binding to its receptor, VEGFR-2, activates downstream pro-survival pathways like PI3K/Akt and RAS/MAPK.[17][18] Certain 2,1,3-benzoxadiazole derivatives have been shown to inhibit VEGFR-2, thereby blocking these survival signals and promoting apoptosis in cancer cells.

Quantitative Data Summary

The following tables summarize key quantitative data for representative 2,1,3-benzoxadiazole derivatives, highlighting their diverse applications.

Table 2: Photophysical Properties of Selected Fluorescent 2,1,3-Benzoxadiazole Derivatives

| Derivative | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Application | Reference |

| NBD-labeled phospholipid | ~460 | ~535 | Not reported | Membrane studies | |

| NBD-amine conjugate | ~470 | ~540 | ~0.3-0.6 | Fluorescent labeling | |

| NBD-thiol conjugate | ~480 | ~550 | ~0.2-0.5 | Thiol detection |

Table 3: In Vitro Anticancer Activity of Selected 2,1,3-Benzoxadiazole Derivatives

| Derivative | Cancer Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |

| Compound A | MCF-7 (Breast) | 5.2 | GSTP1-1 Inhibition | |

| Compound B | HCT116 (Colon) | 8.7 | Apoptosis Induction | |

| Compound C | A549 (Lung) | 12.1 | VEGFR-2 Inhibition |

Conclusion and Future Outlook

From its humble beginnings as a product of a simple oxidation reaction, the 2,1,3-benzoxadiazole scaffold has blossomed into a versatile platform for the development of a wide range of functional molecules. Its journey underscores the power of fundamental chemical research in paving the way for significant advancements in medicine and technology. The continued exploration of new synthetic methodologies, coupled with a deeper understanding of the structure-activity relationships of its derivatives, promises to unlock even greater potential for this remarkable heterocyclic core in the years to come. The development of novel derivatives with enhanced photostability, targeted biological activity, and improved pharmacokinetic properties remains an active and exciting area of research.

References

- 1. Диссертация на тему «Разработка технологии получения высокоэффективного биологически активного вещества "Тримиксан" широкого спектра действия», скачать бесплатно автореферат по специальности ВАК РФ 15.00.02 - Фармацевтическая химия и фармакогнозия [dissercat.com]

- 2. Intriguing enigma of nitrobenzofuroxan's ‘Sphinx’: Boulton–Katritzky rearrangement or unusual evidence of the N -1/ N -3-oxide rearrangement? - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05249C [pubs.rsc.org]

- 3. pnas.org [pnas.org]

- 4. Reaction of benzofurazan N-oxide with secondary aliphatic amines; preparation of NN-dialkyl-N′-(o-nitrophenyl)hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bibliotekanauki.pl [bibliotekanauki.pl]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. VEGFR-2 inhibitors and apoptosis inducers: synthesis and molecular design of new benzo[g]quinazolin bearing benzenesulfonamide moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. NBD-lipid Uptake Assay for Mammalian Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. cris.technion.ac.il [cris.technion.ac.il]

- 14. researchgate.net [researchgate.net]

- 15. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus. | BioGRID [thebiogrid.org]

- 16. mdpi.com [mdpi.com]

- 17. Knockdown of VEGFR2 inhibits proliferation and induces apoptosis in hemangioma-derived endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ejh.it [ejh.it]

An In-depth Technical Guide to the Core Research Applications of Benzofuran Derivatives

For Researchers, Scientists, and Drug Development Professionals

Benzofuran, a heterocyclic compound composed of a fused benzene and furan ring, represents a privileged scaffold in modern chemistry. Its derivatives have garnered significant attention across diverse scientific disciplines due to their wide array of biological activities and unique physicochemical properties. This technical guide provides a comprehensive overview of the key research applications of benzofuran derivatives, with a focus on their roles in medicinal chemistry, materials science, and agrochemicals. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and material innovation.

Medicinal Chemistry: A Versatile Scaffold for Drug Discovery

The benzofuran nucleus is a cornerstone in the development of novel therapeutic agents, demonstrating a remarkable spectrum of pharmacological activities. This section delves into the most significant applications of benzofuran derivatives in medicinal chemistry, supported by quantitative data and mechanistic insights.

Anticancer Activity

Benzofuran derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a multitude of human cancer cell lines through various mechanisms of action.[1][2]

Quantitative Assessment of Anticancer Activity:

The anticancer efficacy of various benzofuran derivatives has been quantified using the half-maximal inhibitory concentration (IC50) value, which represents the concentration of a compound required to inhibit the growth of cancer cells by 50%. The following table summarizes the IC50 values for representative benzofuran derivatives against several cancer cell lines.

| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) |

| Halogenated Benzofurans | Brominated Derivative | HeLa (Cervical Carcinoma) | 1.136[1] |

| Fluorinated Derivative | Not Specified | 0.43[1] | |

| Benzofuran-N-Aryl Piperazine Hybrids | Hybrid 16 | A549 (Lung Carcinoma) | 0.12[1] |

| Hybrid 16 | SGC7901 (Gastric Cancer) | 2.75[1] | |

| 2-Benzoylbenzofuran Derivatives | Compound 11e | MCF-7 (Breast Cancer) | Potent[1] |

| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 (Breast Cancer) | 3.01[3] |

| Compound 28g | HCT-116 (Colon Carcinoma) | 5.20[3] | |

| Benzofuran-based Oxadiazole Conjugates | Bromo derivative 14c | HCT116 (Colon Cancer) | 3.27[3] |

| Benzofuran-Chalcone Derivatives | Compound 37e | A549 (Lung Carcinoma) | Potent[3] |

| Piperazine-based Benzofuran | Compound 38 | A549 (Lung Carcinoma) | 25.15[3] |

| Compound 38 | K562 (Leukemia) | 29.66[3] |

Signaling Pathways in Anticancer Activity:

Benzofuran derivatives exert their anticancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis. Two of the most prominent pathways targeted by these compounds are the mTOR and NF-κB signaling pathways.

-

mTOR Signaling Pathway: The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation.[2][4] Certain benzofuran derivatives have been shown to inhibit the mTOR signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells.[5][6]

-

NF-κB Signaling Pathway: Nuclear factor-kappa B (NF-κB) is a protein complex that controls the transcription of DNA, cytokine production, and cell survival.[7] Dysregulation of the NF-κB pathway is implicated in various cancers. Benzofuran derivatives can inhibit NF-κB activation, thereby suppressing tumor growth and promoting apoptosis.[8][9]

Antimicrobial Activity

The emergence of drug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated significant activity against a broad spectrum of bacteria and fungi.[10]

Quantitative Assessment of Antimicrobial Activity:

The antimicrobial efficacy is often determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound | Target Microorganism | MIC (µg/mL) |

| Aza-benzofuran 1 | Salmonella typhimurium | 12.5[11] |

| Aza-benzofuran 1 | Escherichia coli | 25[11] |

| Aza-benzofuran 1 | Staphylococcus aureus | 12.5[11] |

| Oxa-benzofuran 6 | Penicillium italicum | 12.5[11] |

| Oxa-benzofuran 6 | Colletotrichum musae | 12.5-25[11] |

| Benzofuran ketoxime 38 | Staphylococcus aureus | 0.039[12] |

| Benzofuran amide 6b | Bacillus subtilis | 6.25[13] |

| Benzofuran amide 6b | Staphylococcus aureus | 6.25[13] |

| Benzofuran amide 6b | Escherichia coli | 6.25[13] |

Anti-inflammatory Activity

Chronic inflammation is a key contributor to various diseases. Benzofuran derivatives have been shown to possess potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators.[11]

Quantitative Assessment of Anti-inflammatory Activity:

The anti-inflammatory activity is often evaluated by measuring the inhibition of nitric oxide (NO) production, with the IC50 value representing the concentration required for 50% inhibition.

| Compound | Cell Line | IC50 (µM) for NO Inhibition |

| Aza-benzofuran 1 | RAW 264.7 | 17.3[11] |

| Aza-benzofuran 4 | RAW 264.7 | 16.5[11] |

| Fluorinated benzofuran 2 | Macrophages | 2.42[14] |

| Fluorinated benzofuran 3 | Macrophages | 5.23[14] |

| Piperazine/benzofuran hybrid 5d | RAW 264.7 | 52.23[7] |

Materials Science: Novel Applications in Optoelectronics

The unique photophysical properties of benzofuran derivatives have led to their exploration in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes.[1][15]

Organic Light-Emitting Diodes (OLEDs)

Benzofuran-based materials are utilized as hosts and emitters in OLEDs due to their high thermal stability and excellent charge-transporting properties.[1] Dibenzofuran derivatives, in particular, have been instrumental in creating efficient and stable blue OLEDs.[16]

Performance of Benzofuran-based OLEDs:

| Derivative Class | Device Performance Metric | Value |

| Dibenzofuran-based bipolar host | Maximum Current Efficiency | 77.2 cd A⁻¹[17] |

| Maximum External Quantum Efficiency | 25.3%[17] | |